

Spectral characterization of 2-Hydroxy-3-methoxybenzaldehyde oxime

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Compound of Interest

Compound Name:	2-Hydroxy-3-methoxybenzaldehyde oxime
CAS No.:	2169-99-5
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An In-depth Technical Guide to the Synthesis and Spectral Characterization of **2-Hydroxy-3-methoxybenzaldehyde Oxime**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectral analysis of **2-Hydroxy-3-methoxybenzaldehyde oxime**, a derivative of o-vanillin. Designed for researchers, chemists, and drug development professionals, this document outlines a robust synthetic protocol and delves into the nuanced interpretation of its key spectral data, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are presented with a focus on the underlying chemical principles, ensuring both practical utility and a deep understanding of the molecule's structural properties.

Introduction and Significance

2-Hydroxy-3-methoxybenzaldehyde oxime, also known as o-vanillin oxime, is an organic compound synthesized from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). Oximes, as a class of compounds characterized by the $R_1R_2C=NOH$ functional group, are pivotal intermediates in organic synthesis and are studied for a wide range of pharmacological activities.[1] The structural elucidation of such molecules is fundamental to understanding their reactivity, purity, and potential applications.

The strategic placement of the hydroxyl, methoxy, and oxime functional groups on the aromatic ring creates a molecule with interesting electronic and structural features, including the potential for intramolecular hydrogen bonding. Accurate and comprehensive spectral characterization is therefore not merely a procedural step but a critical necessity for confirming its synthesis, verifying purity, and establishing a foundational dataset for further research and development. This guide provides the necessary protocols and expert interpretation to achieve this.

Molecular Structure:



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Figure 2: Step-by-step workflow for the synthesis of the target oxime.

Experimental Procedure

Materials:

- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) (1.0 eq)
- Hydroxylamine hydrochloride ($NH_2OH \cdot HCl$) (1.2 eq)
- Sodium hydroxide ($NaOH$) (1.2 eq)

- Ethanol (95%)
- Deionized water
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Buchner funnel and filter flask

Protocol:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (e.g., 1.52 g, 10 mmol) and hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) in a mixture of 20 mL ethanol and 10 mL water.
- **Initiation:** While stirring, slowly add a solution of sodium hydroxide (e.g., 0.48 g, 12 mmol) in 10 mL of water. The base neutralizes the hydrochloride, liberating free hydroxylamine to react with the aldehyde.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours.
 - **Causality Insight:** Heating accelerates the condensation reaction, which involves the nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration.
- **Monitoring:** The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
- **Workup and Isolation:** After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to induce crystallization of the product.
- **Purification:** Collect the solid precipitate by vacuum filtration, washing the crystals with a small amount of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an aqueous ethanol solution to yield fine, crystalline needles.

FT-IR Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[2]

Experimental Protocol

- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by grinding a small amount (~1-2 mg) of the dried, purified oxime with ~100-200 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.
 - **Expertise Note:** The KBr matrix is used because it is transparent to IR radiation in the typical analysis range (4000–400 cm^{-1}) and provides a solid, uniform medium for analysis.
- **Data Acquisition:** Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 cm^{-1} to 400 cm^{-1} . Acquire a background spectrum of the empty sample chamber first to subtract atmospheric (CO_2 , H_2O) contributions.

Data Interpretation and Discussion

The FT-IR spectrum of **2-Hydroxy-3-methoxybenzaldehyde oxime** will display characteristic absorption bands that confirm its structure. The conversion of the aldehyde ($\text{C}=\text{O}$) group to an oxime ($\text{C}=\text{N}-\text{OH}$) is the key transformation to verify.

Table 1: Key FT-IR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3450	Strong, Broad	O-H Stretch (Phenolic)	The broadness is due to hydrogen bonding. This peak is distinct from the oxime -OH.
~3300	Medium, Broad	O-H Stretch (Oxime)	This band corresponds to the hydroxyl group of the oxime moiety. [1]
~3050	Medium	C-H Stretch (Aromatic)	Characteristic stretching vibrations for sp ² C-H bonds on the benzene ring.
~2940, ~2850	Weak	C-H Stretch (Aliphatic)	Corresponds to the methyl group (-OCH ₃) C-H stretching.
~1620	Strong	C=N Stretch (Oxime)	This is a critical peak confirming the formation of the oxime. [2] Its appearance, coupled with the disappearance of the aldehyde C=O stretch (~1665 cm ⁻¹ from o-vanillin), validates the reaction. [3]
~1580, ~1470	Medium-Strong	C=C Stretch (Aromatic)	Skeletal vibrations of the benzene ring.
~1260	Strong	C-O Stretch (Aryl Ether)	Asymmetric stretching of the Ar-O-CH ₃ bond.

| ~950 | Medium | N-O Stretch | Characteristic stretch for the N-O bond within the oxime group.
|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for unambiguous structural confirmation. [4]

Experimental Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the purified oxime in approximately 0.6 mL of a deuterated solvent, such as DMSO- d_6 or CDCl_3 , in a standard 5 mm NMR tube.
 - **Expertise Note:** DMSO- d_6 is often preferred for this compound as it readily dissolves the polar analyte and allows for the observation of exchangeable protons (phenolic -OH and oxime =N-OH), which appear as distinct, albeit sometimes broad, singlets.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm. [4]

^1H NMR Data Interpretation

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Expected ^1H NMR Chemical Shifts and Multiplicities (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.0	Singlet (broad)	1H	=N-HO	The oxime proton is acidic and often appears as a broad singlet downfield.
~9.8	Singlet (broad)	1H	Ar-OH	The phenolic proton is deshielded due to the aromatic ring and potential intramolecular H-bonding.
~8.1	Singlet	1H	H-C=N	The azomethine proton is significantly deshielded by the adjacent C=N double bond.
~7.2-6.8	Multiplet	3H	Ar-H	Aromatic protons on the substituted ring. Their specific splitting pattern (e.g., doublet of doublets, triplet) depends on their coupling with neighbors.

| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy group protons appear as a sharp singlet as they have no adjacent protons to couple with. |

Proton Assignments				
HA (~11.0 ppm, s, 1H, =N-OH)	HB (~9.8 ppm, s, 1H, Ar-OH)	HC (~8.1 ppm, s, 1H, H-C=N)	HD,E,F (~7.2-6.8 ppm, m, 3H, Ar-H)	HG (~3.8 ppm, s, 3H, -OCH ₃)

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Figure 3: Conceptual diagram correlating ¹H NMR signals to protons.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment	Rationale
~150-145	C=N	The azomethine carbon is deshielded, appearing significantly downfield.
~148	Ar-C-O (Phenolic)	Aromatic carbon attached to the highly electronegative oxygen atom.
~147	Ar-C-O (Methoxy)	Aromatic carbon attached to the ether oxygen.
~125-115	Ar-CH & Ar-C-C=N	Remaining aromatic carbons. The carbon attached to the C=N group will be slightly downfield.

| ~56 | -OCH₃ | The carbon of the methoxy group, typical for an sp³ carbon attached to oxygen.
|

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule, typically involving π -electrons in conjugated systems.

[2]

Experimental Protocol

- **Sample Preparation:** Prepare a dilute solution of the oxime (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent like ethanol or methanol.
- **Data Acquisition:** Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm. Use the pure solvent as a reference blank.

Data Interpretation

The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted aromatic system. The conjugation between the benzene ring and the C=N double bond influences the position of these bands.

- $\pi \rightarrow \pi^*$ Transitions: Strong absorption bands are expected in the range of 250-320 nm, arising from electronic transitions within the conjugated π -system of the aromatic ring and the azomethine group. [5]
• $n \rightarrow \pi^*$ Transitions: A weaker absorption band may be observed at a longer wavelength, corresponding to the transition of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π^* orbital. [2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from fragmentation patterns.

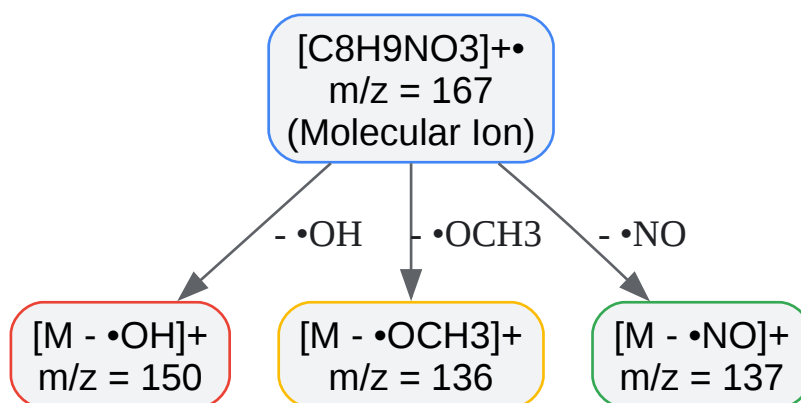
Experimental Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is common and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
- **Analysis:** The analyzer (e.g., quadrupole, time-of-flight) separates the ions by their m/z ratio, generating the mass spectrum.

Data Interpretation

The mass spectrum will provide the molecular weight and fragmentation data to confirm the structure. The molecular formula of **2-Hydroxy-3-methoxybenzaldehyde oxime** is $C_8H_9NO_3$, with a molecular weight of 167.16 g/mol . [6]

- **Molecular Ion Peak (M^+):** A peak at $m/z = 167$ corresponding to the intact ionized molecule is expected. This is the most crucial peak for confirming the molecular weight.
- **Key Fragmentation Patterns:** EI-MS will cause the molecular ion to fragment in predictable ways. Common fragmentations for this structure could include:
 - Loss of $\cdot OH$ (M-17): A peak at $m/z = 150$.
 - Loss of $\cdot OCH_3$ (M-31): A peak at $m/z = 136$.
 - Cleavage of the N-O bond.



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Figure 4: Plausible major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectral characterization of **2-Hydroxy-3-methoxybenzaldehyde oxime** through FT-IR, ^1H NMR, ^{13}C NMR, UV-Vis, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The protocols and interpretations detailed in this guide offer a robust framework for researchers. Adherence to standardized data reporting practices, as recommended by organizations like IUPAC, is crucial for ensuring the data's integrity and reusability within the scientific community. [7][8] The combination of these techniques provides an unambiguous "fingerprint" of the molecule, which is indispensable for any subsequent application in medicinal chemistry, materials science, or synthetic research.

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